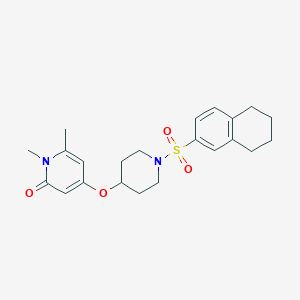

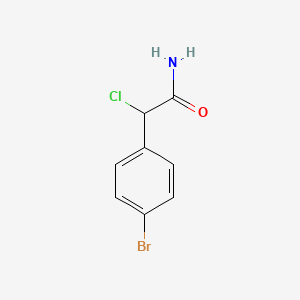

![molecular formula C13H12N4O2 B2736334 N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105226-71-8](/img/structure/B2736334.png)

N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is an organic compound . It is available for purchase from certain chemical suppliers.

Molecular Structure Analysis

The molecular formula of this compound is C13H12N4O2. Unfortunately, detailed structural analysis information is not available in the search results.Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

This compound is likely a solid at room temperature . It is soluble in hot water and organic solvents, but insoluble in alcohol and ether . The molecular weight is 256.265.Applications De Recherche Scientifique

Atorvastatin and Sunitinib Analogs

The synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. These compounds (Figure 1) are structurally related to our target compound and have demonstrated therapeutic efficacy in treating hypercholesterolemia and certain cancers, respectively .

Antimalarial and HIV-1 Protease Inhibitory Activity

The 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, exhibit bioactivity. Some of these compounds have demonstrated antimalarial and HIV-1 protease inhibitory properties. Researchers have explored various synthetic approaches, such as cyclization of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones .

Oxidative Cyclization of β-Enaminones

The oxidative cyclization of β-enaminones, involving a rearrangement step after ring formation, has been widely studied. This approach yields pyrrolin-4-ones with carbamoyl, acyl, or alkoxycarbonyl substituents at the C3-position. Researchers have also achieved this cyclization in one-pot variants, starting from β-ketoamides .

Cu (II)-Catalyzed Cyclization of α-Diazo-β-Oxoamides

Another method involves the Cu (II)-catalyzed cyclization of α-diazo-β-oxoamides with amines, leading to similar pyrrolin-4-ones. Additionally, iodine-promoted cyclization of enaminones with aryl methyl ketones has been demonstrated as a useful synthetic route .

Biological Potential of Indole Derivatives

Indole derivatives, including pyrrolo[5,4-b]indoles, have attracted attention for their biological potential. Researchers have synthesized novel indole compounds and evaluated their anti-HIV-1 activity. While our compound is not directly mentioned, its structural features align with this field of research .

Antimicrobial Activity

Although specific studies on our compound are limited, related indole derivatives have shown promise. For instance, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria .

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-14-10(18)6-17-7-15-11-8-4-2-3-5-9(8)16-12(11)13(17)19/h2-5,7,16H,6H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYEAVBPFSQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)

![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)

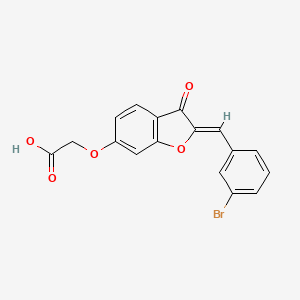

![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2736254.png)

![4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2736256.png)

![4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2736262.png)

![2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2736265.png)

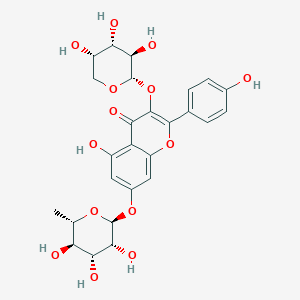

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2736268.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2736271.png)

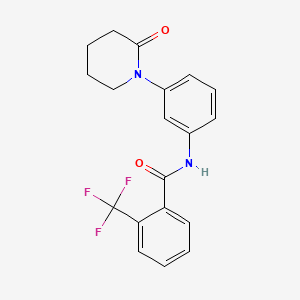

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2736274.png)